Benz(a)anthracen-11-ol

CAS No.: 63019-35-2

Cat. No.: VC19439706

Molecular Formula: C18H12O

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63019-35-2 |

|---|---|

| Molecular Formula | C18H12O |

| Molecular Weight | 244.3 g/mol |

| IUPAC Name | benzo[a]anthracen-11-ol |

| Standard InChI | InChI=1S/C18H12O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,19H |

| Standard InChI Key | WIYBWPFGIVMWSW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C4C(=C3)C=CC=C4O |

Introduction

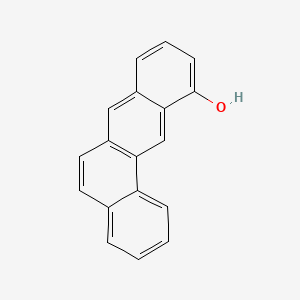

Structural and Molecular Characteristics

Benz(a)anthracen-11-ol shares the core structure of benz[a]anthracene (C₁₈H₁₂), a four-fused-ring PAH with a molecular weight of 228.29 g/mol . The addition of a hydroxyl group at position 11 modifies its polarity and electronic configuration, influencing its solubility and interaction with biological systems. Key structural features include:

-

Molecular formula: C₁₈H₁₂O

-

Molecular weight: 244.29 g/mol (calculated from parent compound )

-

IUPAC name: 11-Hydroxybenz[a]anthracene

The planar aromatic structure facilitates π-π stacking interactions, while the hydroxyl group introduces hydrogen-bonding capabilities, altering its environmental mobility and metabolic pathways .

Synthesis and Production

Industrial-Scale Challenges

Industrial production faces hurdles due to:

-

Regioselectivity: Controlling hydroxyl group placement requires precise catalysts.

-

Purification: Separation from positional isomers demands advanced chromatography .

Chemical Properties and Reactivity

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | ~250°C (estimated) | |

| LogP (octanol-water) | 5.1 (predicted) | |

| Aqueous solubility | <1 mg/L (low) |

Key Reactions

-

Oxidation: The hydroxyl group can be oxidized to a ketone, forming benz(a)anthracen-11-one under strong oxidizing conditions .

-

Electrophilic substitution: Reacts with halogens or nitrating agents at electron-rich positions (e.g., C5 or C6).

Biological Activity and Toxicological Profile

Metabolic Pathways

Microbial degradation studies reveal that Sphingobium strain KK22 metabolizes benz[a]anthracene into hydroxylated intermediates, including:

These pathways suggest that benz(a)anthracen-11-ol could arise via analogous enzymatic hydroxylation, though its specific role remains unconfirmed.

Environmental Impact and Biodegradation

Persistence and Mobility

-

Soil adsorption: High logP values indicate strong binding to organic matter, limiting groundwater contamination .

-

Photodegradation: Slow under natural sunlight due to aromatic stability .

Microbial Degradation

Key findings from Sphingobium strain KK22:

| Biodegradation Product | Pathway Implication |

|---|---|

| 3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid | Linear kata oxidation |

| Salicylic acid | Terminal ring cleavage |

This strain achieves 80–90% degradation of benz[a]anthracene within 8 days, suggesting potential for bioremediation of hydroxylated derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume